molecular formula C16H23N5O6 B13415810 trans-Zeatin-D5 O-glucoside

trans-Zeatin-D5 O-glucoside

Cat. No.: B13415810
M. Wt: 386.41 g/mol
InChI Key: UUPDCCPAOMDMPT-YKLUGGIBSA-N
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Description

trans-Zeatin-D5 O-glucoside: is a deuterated form of trans-zeatin O-glucoside, a type of cytokinin. Cytokinins are a class of plant hormones that play a crucial role in promoting cell division, growth, and various developmental processes in plants. The deuterated form, this compound, is often used in scientific research to study the metabolism and function of cytokinins due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-D5 O-glucoside typically involves the incorporation of deuterium atoms into the trans-zeatin molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process generally involves the following steps:

    Synthesis of trans-Zeatin: The initial step involves the synthesis of trans-zeatin, which can be achieved through the hydroxylation of N6-(2-isopentenyl)adenine.

    Deuteration: The trans-zeatin is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be done using deuterated reagents under specific reaction conditions.

    Glucosylation: The final step involves the glucosylation of the deuterated trans-zeatin to form this compound. This is typically done using glucosyltransferase enzymes or chemical glucosylation methods.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yield and purity, often involving advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: trans-Zeatin-D5 O-glucoside can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it back to its base form.

    Substitution: Various substitution reactions can modify its functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may revert it to trans-zeatin.

Scientific Research Applications

trans-Zeatin-D5 O-glucoside is widely used in scientific research due to its stability and traceability. Some of its applications include:

    Plant Biology: Studying the role of cytokinins in plant growth and development.

    Metabolic Studies: Investigating the metabolism and degradation pathways of cytokinins.

    Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of cytokinins in plants.

    Biotechnology: Developing genetically modified plants with enhanced growth and yield.

Mechanism of Action

The mechanism of action of trans-Zeatin-D5 O-glucoside involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that promotes cell division and growth. The molecular targets include various proteins and enzymes involved in the cytokinin signaling pathway, such as histidine kinases and response regulators.

Comparison with Similar Compounds

    cis-Zeatin: Another isomer of zeatin with a different spatial arrangement of atoms.

    trans-Zeatin: The non-deuterated form of trans-Zeatin-D5 O-glucoside.

    Dihydrozeatin: A hydrogenated form of zeatin with different biological activity.

Uniqueness: this compound is unique due to its deuterium atoms, which provide stability and make it an excellent tracer in metabolic studies. Its stability and traceability make it a valuable tool in scientific research, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H23N5O6

Molecular Weight

386.41 g/mol

IUPAC Name

(3R,4R,5R,6S)-2-[(E)-1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)but-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11-,12+,13+,16?/m0/s1/i1D3,5D2

InChI Key

UUPDCCPAOMDMPT-YKLUGGIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])/C(=C\CNC1=NC=NC2=C1NC=N2)/C([2H])([2H])OC3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O

Canonical SMILES

CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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